molecular formula C29H50O4 B1263143 2alpha-(3-Hydroxypropyl)-1alpha,25-dihydroxy-19-norvitamin D3

2alpha-(3-Hydroxypropyl)-1alpha,25-dihydroxy-19-norvitamin D3

Cat. No.: B1263143
M. Wt: 462.7 g/mol
InChI Key: OETBDAZRINTQAP-LIGXWKRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha-(3-hydroxypropyl)-1alpha,25-dihydroxy-19-norvitamin D3 is a vitamin D that is 19-norcalcitriol carring an additional 3-hydroxypropyl substituent at position 2. A synthetic analogue of vitamin D, it exhibits anticancer properties. It has a role as an antineoplastic agent and an angiogenesis modulating agent. It is a tetrol, an olefinic compound, a vitamin D and a seco-cholestane.

Scientific Research Applications

Binding Affinity and Biological Activity

  • Vitamin D Receptor (VDR) Binding: This compound exhibits a similar potency in binding to the bovine thymus VDR as the natural hormone, while its beta-isomer shows only 3% affinity (Arai & Kittaka, 2006).
  • Cell Differentiation: The compound is significantly more potent in inducing HL-60 cell differentiation than the natural hormone (Ono et al., 2003). It also displays higher potency in cell differentiation activity than its beta-isomer (Sicinski et al., 2002).

Therapeutic Potential in Cancer

  • Prostate Cancer: This compound shows promising anti-proliferative and anti-invasion activities in prostate cancer cells. It inhibits the proliferation and invasiveness of prostate cancer cells with a potency approximately 500- to 1000-fold higher than 1alpha,25(OH)(2)D(3) (Chen et al., 2007).

Other Biological Activities

  • Gene Transcription Activation: The compound shows marked ability in activating gene transcription. It possesses hydrophobic 2alpha-substituents which are more active than their 2beta-isomers in both binding to the VDR and activating gene transcription (Shimizu et al., 2005).
  • Transactivation Activity: The compound exhibits significant activity in transactivation. This activity was demonstrated in studies focusing on its binding conformation with the VDR (Mikami et al., 2001).

Molecular Docking Studies

  • Receptor Binding: The compound's affinity for VDR and its interaction with water molecules in the VDR-ligand binding domain has been studied using crystal structures (Kittaka, 2008). Novel docking studies have also been conducted to understand its conformation when binding to the VDR (Suhara et al., 2001).

Properties

Molecular Formula

C29H50O4

Molecular Weight

462.7 g/mol

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropyl)cyclohexane-1,3-diol

InChI

InChI=1S/C29H50O4/c1-20(8-5-15-28(2,3)33)24-13-14-25-22(9-6-16-29(24,25)4)12-11-21-18-26(31)23(10-7-17-30)27(32)19-21/h11-12,20,23-27,30-33H,5-10,13-19H2,1-4H3/b21-11?,22-12+/t20-,23?,24-,25+,26-,27-,29-/m1/s1

InChI Key

OETBDAZRINTQAP-LIGXWKRTSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C([C@@H](C3)O)CCCO)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3)O)CCCO)O)C

Synonyms

19-nor-2-(3-hydroxypropyl)-1,25-dihydroxyvitamin D3
MART 10
MART-10
MART10

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2alpha-(3-Hydroxypropyl)-1alpha,25-dihydroxy-19-norvitamin D3
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2alpha-(3-Hydroxypropyl)-1alpha,25-dihydroxy-19-norvitamin D3

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